molecular formula C10H13BrO B8756613 1-(4-Bromophenyl)-2-methylpropan-1-ol

1-(4-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B8756613
M. Wt: 229.11 g/mol
InChI Key: UDLTYFAHBZOUAE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-1-ol (CAS: 57469-91-7) is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol. Structurally, it features a 4-bromophenyl group attached to a secondary alcohol moiety with a methyl branch at the β-carbon (propan-1-ol backbone). This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and complex molecules due to its reactive hydroxyl group and bromine substituent, which enable further functionalization . Synonyms include NSC245165, ZINC1765844, and DTXSID80966433, reflecting its diverse applications in chemical research .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3

InChI Key

UDLTYFAHBZOUAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The geminal methyl groups in 2-(4-bromophenyl)-2-methylpropan-1-ol create a more rigid structure, which may influence crystallinity and melting points .

Physicochemical Properties

Property This compound 1-(4-Bromophenyl)propan-1-ol (S)-1-(4-Bromophenyl)ethanol
Boiling Point Not reported Not reported Not reported
Solubility Likely low in water (lipophilic) Similar lipophilicity >97% ee (chiral purity)
Purity (Commercial) Available (ECHEMI) >95% (GC) >97% ee (GC)

Notes:

  • The methyl branch in the target compound may reduce water solubility compared to linear analogs.
  • Chiral analogs like (S)-1-(4-bromophenyl)ethanol are produced with high enantiomeric excess (>97% ee), critical for asymmetric synthesis .

Pharmaceutical Relevance

  • Tyrosine Phosphatase Inhibitors: Brominated pyrrole derivatives (e.g., 4-[1-(4-bromophenyl)-5-methyl-1H-pyrrol-2-yl]phenol) show inhibitory activity, suggesting the 4-bromophenyl group enhances target binding .
  • Anti-Osteosarcoma Agents : Triazole-chalcone hybrids derived from 1-(4-bromophenyl) intermediates exhibit cytotoxic effects, highlighting the role of bromine in bioactive molecules .

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